
6-Isopropylnicotinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isopropylnicotinoyl chloride is an organic compound belonging to the class of nicotinoyl chlorides It is characterized by the presence of an isopropyl group attached to the nicotinoyl chloride structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropylnicotinoyl chloride typically involves the chlorination of 6-isopropylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the 6-isopropylnicotinic acid with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
化学反应分析
Types of Reactions
6-Isopropylnicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-isopropylnicotinic acid and hydrochloric acid.
Reduction: It can be reduced to 6-isopropylnicotinoyl hydrazine using hydrazine hydrate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Hydrazine hydrate is used as the reducing agent under reflux conditions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
6-Isopropylnicotinic Acid: Formed from hydrolysis.
6-Isopropylnicotinoyl Hydrazine: Formed from reduction.
科学研究应用
6-Isopropylnicotinoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting nicotinic acetylcholine receptors.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Biological Studies: Employed in the synthesis of compounds for studying biological pathways and mechanisms.
作用机制
The mechanism of action of 6-Isopropylnicotinoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
6-Chloronicotinoyl Chloride: Similar in structure but with a chlorine atom instead of an isopropyl group.
6-Methylnicotinoyl Chloride: Contains a methyl group instead of an isopropyl group.
6-Ethylnicotinoyl Chloride: Contains an ethyl group instead of an isopropyl group.
Uniqueness
6-Isopropylnicotinoyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in biological activity and applications compared to its analogs.
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
6-propan-2-ylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3 |
InChI 键 |
VPKALBIYTAAYHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=C(C=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

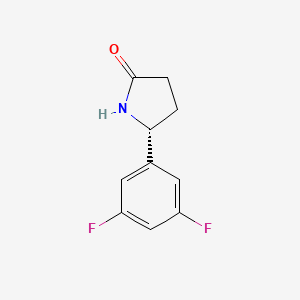
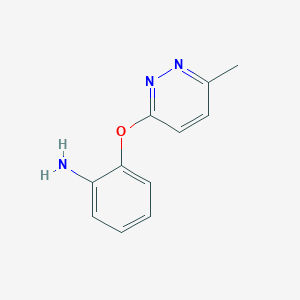
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
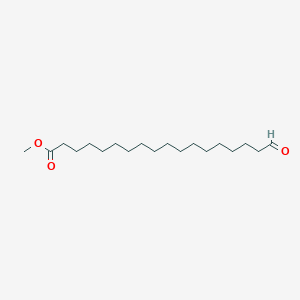
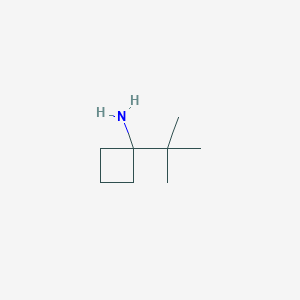

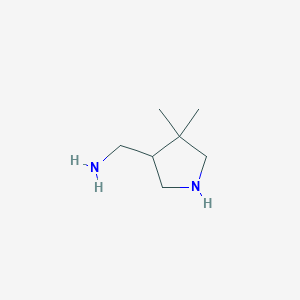
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
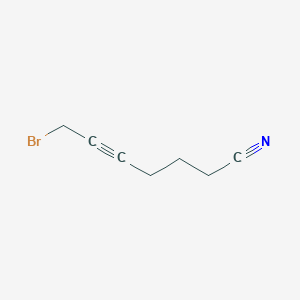
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)

